Mezlocillin impurity II
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Overview
Description
Preparation Methods
The synthesis of mezlocillin impurity II involves the reaction of mezlocillin sodium with an oxidant in an organic solvent. The process includes steps such as esterification, where the compound is converted into methyl 3-(methylonyl)-2-oxoimidazolidine-1-carboxylate by optimizing reaction temperature and time . Industrial production methods focus on maintaining the impurity levels below 0.16 ppm to avoid carcinogenicity and mutagenicity threats .
Chemical Reactions Analysis
Mezlocillin impurity II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized into sulfoxide, producing different impurities.
Methanolysis: The compound can be degraded into different impurities through methanolysis.
Common reagents used in these reactions include oxidants and methanol, with reaction conditions varying based on the desired product. Major products formed from these reactions include various isomers and degradation products .
Scientific Research Applications
Mezlocillin impurity II is primarily studied for its role as a potential genotoxic impurity in pharmaceutical preparations. Research focuses on developing sensitive and specific methods for its detection and quantification to ensure the safety of mezlocillin drug products . The compound’s impurity profile and formation mechanisms are also investigated to guide improvements in manufacturing processes and storage conditions .
Mechanism of Action
As a genotoxic impurity, mezlocillin impurity II exerts its effects through the presence of an acyl chloride group, which is known to be mutagenic and carcinogenic. The compound’s molecular targets and pathways involve interactions with DNA, leading to potential genetic mutations and cancer development .
Comparison with Similar Compounds
Mezlocillin impurity II can be compared with other impurities found in mezlocillin, such as:
Impurity I, IV, V, and X: Formed through hydrolysis.
Impurity III: Formed through methanolysis.
Impurity XI: Formed through oxidation.
These impurities share similar formation pathways but differ in their chemical structures and potential effects. This compound is unique due to its specific genotoxic potential, necessitating stringent control measures in pharmaceutical preparations .
Properties
Molecular Formula |
C14H17N3O6S |
---|---|
Molecular Weight |
355.37 g/mol |
IUPAC Name |
methyl (2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetate |
InChI |
InChI=1S/C14H17N3O6S/c1-23-12(18)11(10-6-4-3-5-7-10)15-13(19)16-8-9-17(14(16)20)24(2,21)22/h3-7,11H,8-9H2,1-2H3,(H,15,19)/t11-/m1/s1 |
InChI Key |
UHGSRPQOKQEZSO-LLVKDONJSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1)NC(=O)N2CCN(C2=O)S(=O)(=O)C |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)N2CCN(C2=O)S(=O)(=O)C |
Origin of Product |
United States |
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